3-(Dihydroxy(oxido)stibino)benzoic acid
Description
Contextualization of Organoantimony Chemistry within Main Group Organometallics
Main group organometallics encompass a wide range of compounds featuring a direct bond between a carbon atom and a main group element. Organoantimony chemistry is situated within this larger field, sharing characteristics with its lighter pnictogen congeners, such as organoarsenic and organophosphorus compounds, as well as its heavier counterpart, organobismuth chemistry.
A defining feature of organoantimony compounds is the ability of antimony to exist in hypervalent states, particularly the pentavalent state (Sb(V)). This allows for a variety of coordination geometries, including trigonal bipyramidal and octahedral structures. researchgate.net The synthesis of organoantimony compounds often begins with trivalent antimony precursors, such as antimony trichloride, which can be reacted with organolithium or Grignard reagents to form stibines (R₃Sb). wikipedia.org These stibines can then undergo oxidative addition to yield pentavalent organoantimony(V) compounds. wikipedia.org
The following table provides a comparative overview of key properties of selected main group organometallic compounds, highlighting the position of organoantimony compounds.
| Property | Organophosphorus (P) | Organoarsenic (As) | Organoantimony (Sb) | Organobismuth (Bi) |
| Common Oxidation States | +3, +5 | +3, +5 | +3, +5 | +3, +5 |
| Bond Polarity (M-C) | Less Polar | Moderately Polar | More Polar | Most Polar |
| Lewis Acidity of R₃M | Weak | Moderate | Moderate | Strong |
| Stability of R₅M | Generally Stable | Less Stable | Unstable | Very Unstable |
Significance of Benzoic Acid Scaffolds in Functional Molecular Design
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the design of functional molecules. wikipedia.org The benzoic acid scaffold consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org This arrangement provides a rigid framework and a versatile functional group for further chemical modifications.
The carboxyl group can participate in a variety of chemical reactions, including esterification, amidation, and the formation of acid halides. wikipedia.org It can also act as a coordinating ligand to metal centers, forming metal-organic frameworks (MOFs) and coordination polymers. The presence of the aromatic ring allows for the introduction of various substituents, enabling the fine-tuning of the molecule's electronic and steric properties. This versatility makes benzoic acid derivatives valuable in materials science, medicinal chemistry, and catalysis. researchgate.netijcrt.org
Conceptual Framework of 3-(Dihydroxy(oxido)stibino)benzoic acid within Organoantimony(V) Chemistry
3-(Dihydroxy(oxido)stibino)benzoic acid, also known as 3-stibonobenzoic acid, is an organoantimony(V) compound. The antimony atom in this molecule is in the +5 oxidation state, which is characteristic of stiboranes. wikipedia.org The structure features a benzoic acid moiety where the stibonic acid group (-SbO(OH)₂) is attached at the meta-position of the benzene ring.
The stibonic acid functional group is analogous to the more commonly known phosphonic and arsonic acids. Arylstibonic acids have been shown to form polynuclear clusters and can interact with other functional groups, leading to complex supramolecular assemblies. nih.govresearchgate.net The presence of both a carboxylic acid group and a stibonic acid group in 3-(dihydroxy(oxido)stibino)benzoic acid suggests the potential for this molecule to act as a bifunctional ligand in coordination chemistry. The crystal structure of a related arylstibonic acid has shown interactions between the stibonic acid and carboxylic acid groups with arginine side chains in a protein. researchgate.net
The general structure of an arylstibonic acid is Ar-SbO(OH)₂. These compounds can be synthesized through various methods, often involving the diazotization of an aromatic amine followed by reaction with an antimony salt. The reaction of organoantimony precursors can also lead to the formation of stibonic acids. ssrn.com
The table below summarizes the key structural features of 3-(Dihydroxy(oxido)stibino)benzoic acid and their potential functional roles.
| Structural Feature | Description | Potential Functional Role |
| Benzoic Acid Scaffold | A benzene ring substituted with a carboxyl group. | Provides a rigid framework and a site for coordination or further functionalization. |
| Carboxyl Group (-COOH) | An acidic functional group. | Can act as a proton donor, a hydrogen bond donor/acceptor, and a coordinating ligand. |
| Stibonic Acid Group (-SbO(OH)₂) | A pentavalent antimony center with oxo and hydroxyl ligands. | Can participate in condensation reactions to form stibonate esters or anhydrides, and can coordinate to metal centers. |
Properties
CAS No. |
87076-01-5 |
|---|---|
Molecular Formula |
C7H7O5Sb |
Molecular Weight |
292.89 g/mol |
IUPAC Name |
3-stibonobenzoic acid |
InChI |
InChI=1S/C7H5O2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);2*1H2;;/q;;;;+2/p-2 |
InChI Key |
HXNQSKBAJJRUIO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)O |
Origin of Product |
United States |
Coordination Chemistry of the Dihydroxy Oxido Stibino Moiety
Ligand Properties of 3-(Dihydroxy(oxido)stibino)benzoic Acid
As a ligand, 3-(dihydroxy(oxido)stibino)benzoic acid offers intriguing possibilities for the construction of metal-organic frameworks and coordination polymers. Its properties are dictated by the distinct chemical nature of its two primary coordinating groups: the carboxylate and the stibino moieties.
The carboxylate group (–COOH) of 3-(dihydroxy(oxido)stibino)benzoic acid, upon deprotonation to –COO⁻, can coordinate to metal centers in several ways. These coordination modes are well-established in the broader field of transition metal carboxylate chemistry and are expected to be applicable here. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
The primary coordination modes include:
Monodentate: In this mode, only one of the two oxygen atoms of the carboxylate group binds to a single metal center.
Bidentate Chelate: Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a stable chelate ring. This mode of coordination often enhances the stability of the resulting complex.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers.
| Coordination Mode | Description |
| Monodentate | One oxygen atom coordinates to a single metal center. |
| Bidentate Chelate | Both oxygen atoms coordinate to the same metal center. |
| Bidentate Bridging | Oxygen atoms coordinate to two different metal centers. |
The dihydroxy(oxido)stibino group, -Sb(O)(OH)₂, is a key feature of this ligand. The antimony(V) center is electron-deficient and can act as a Lewis acid. The hydroxyl (–OH) and oxido (O=) groups attached to the antimony atom can participate in coordination in several ways:
Direct Coordination: Under certain conditions, one or both of the hydroxyl groups can deprotonate to form Sb-O⁻ moieties, which can then directly coordinate to a metal center. This would allow the stibino group to act as a bridging ligand, connecting multiple metal centers.
Modulation of Lewis Acidity: The nature of the groups on the antimony center influences its Lewis acidity, which in turn can affect the electronic properties of the entire ligand and its interaction with metal ions.
Formation of Metal-Organoantimony Complexes
The presence of both a "hard" carboxylate donor and a potentially coordinating "softer" organoantimony moiety allows 3-(dihydroxy(oxido)stibino)benzoic acid to form complexes with a variety of metal ions, including transition metals.
While specific studies on the interaction of 3-(dihydroxy(oxido)stibino)benzoic acid with copper(I) and silver(I) are not extensively documented in publicly available literature, general principles of coordination chemistry suggest that complex formation is feasible.
Copper(I) Complexes: Copper(I) is a soft metal ion and typically forms complexes with soft donor ligands. While the primary coordination site is likely to be the carboxylate group, the potential for interaction with the antimony center or the aromatic ring cannot be ruled out, possibly leading to the formation of polynuclear clusters or coordination polymers.
Silver(I) Complexes: Silver(I) has a flexible coordination sphere and can adopt various geometries. It readily forms coordination polymers with bridging ligands. The carboxylate group of 3-(dihydroxy(oxido)stibino)benzoic acid could act as a bridging unit between silver(I) centers, leading to extended network structures. The potential for Ag-π interactions with the benzene (B151609) ring also exists.
The coordination number and geometry of the metal center in complexes with 3-(dihydroxy(oxido)stibino)benzoic acid would be determined by a combination of factors including the size and electronic properties of the metal ion, the stoichiometry of the reaction, and the coordination preferences of the ligand.
Common coordination geometries for transition metal complexes include:
Linear: Often observed for d¹⁰ metal ions like Ag(I).
Tetrahedral: A common geometry for four-coordinate metal centers.
Square Planar: Typically found with d⁸ metal ions.
Octahedral: A prevalent geometry for six-coordinate metal centers.
The antimony(V) center in organoantimony(V) compounds commonly exhibits a trigonal bipyramidal or octahedral geometry. In the case of 3-(dihydroxy(oxido)stibino)benzoic acid, the antimony is pentavalent and likely adopts a distorted tetrahedral or trigonal bipyramidal geometry. Upon coordination to a metal center, especially if the hydroxyl groups are involved, the coordination number around the antimony could increase.
| Metal Ion Example | Plausible Coordination Number | Plausible Geometry |
| Cu(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |
| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |
Influence of the Antimony(V) Center on Complex Stability and Reactivity
The Sb(V) center is strongly electron-withdrawing. This property can:
Influence the Acidity of the Carboxylic Acid: The electron-withdrawing nature of the stibino group increases the acidity of the carboxylic acid proton, facilitating its deprotonation and subsequent coordination to a metal ion.
Modulate the Reactivity of the Coordinated Metal Center: By drawing electron density away from the aromatic ring and the carboxylate group, the antimony(V) center can influence the Lewis acidity of the coordinated metal center. This can affect the catalytic activity of the complex if the metal center is designed to be a catalytic site.
Reactivity and Reaction Mechanisms of Organoantimony V Benzoic Acid Derivatives
Oxidative Addition and Reductive Elimination Pathways Involving Antimony Centers
Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry that involve a change in the oxidation state of the metal center. wikipedia.org For antimony, these processes typically involve the interconversion between Sb(III) and Sb(V) states.
Oxidative Addition: This process involves the addition of a molecule to the antimony center, leading to an increase in both its oxidation state and coordination number. wikipedia.orgumb.edu For a compound like 3-(Dihydroxy(oxido)stibino)benzoic acid, which already contains antimony in the +5 oxidation state, oxidative addition is not a primary reaction pathway. Instead, its formation would be the result of an oxidative addition reaction starting from an organoantimony(III) precursor. For example, a hypothetical aryl-substituted stibine(III) could react with an oxidizing agent, such as hydrogen peroxide or a halogen, to yield the pentavalent arylstibonic acid derivative.
Reductive Elimination: This is the reverse process of oxidative addition, where two ligands on the antimony center are eliminated, forming a new covalent bond between them and reducing the oxidation state of antimony from Sb(V) to Sb(III). wikipedia.org This pathway is highly relevant for 3-(Dihydroxy(oxido)stibino)benzoic acid. The reaction is often the product-forming step in catalytic cycles and is favored when the newly formed bond between the eliminated groups is strong. wikipedia.org
Biologically relevant reductions of pentavalent antimonial drugs have been observed, where thiols such as glutathione (B108866) or trypanothione (B104310) reduce Sb(V) to the more active Sb(III) form. nih.govnih.govresearchgate.net This suggests that 3-(Dihydroxy(oxido)stibino)benzoic acid could undergo a similar reduction in a thiol-rich environment. The general mechanism involves the coordination of the thiol to the Sb(V) center, followed by the reductive elimination of a disulfide and the formation of an Sb(III) species.
A general representation of reductive elimination from an arylantimony(V) center can be depicted as:
ArSb(V)L4 → Ar-L + Sb(III)L2
ArSb(V)L4 → L-L + ArSb(III)L2
For 3-(Dihydroxy(oxido)stibino)benzoic acid, a plausible reductive elimination pathway could involve the coupling of two hydroxyl groups to eliminate water, or an aryl group and a hydroxyl group, although the latter is less common. These reactions often require specific conditions, such as heat or the presence of a reducing agent. umb.edu
| Process | General Mechanism | Change in Sb Oxidation State | Key Requirements | Hypothetical Example with Antimony Benzoic Acid Derivative |
|---|---|---|---|---|
| Oxidative Addition | Sb(III) + X-Y → X-Sb(V)-Y | +3 → +5 | Sb(III) precursor, oxidizing substrate (X-Y) | 3-(stibino)benzoic acid + H₂O₂ → 3-(Dihydroxy(oxido)stibino)benzoic acid |
| Reductive Elimination | X-Sb(V)-Y → Sb(III) + X-Y | +5 → +3 | cis-arrangement of eliminating groups (X, Y), often requires heat or reducing agent | 3-(Dihydroxy(oxido)stibino)benzoic acid + 2 R-SH → 3-(stibino)benzoic acid + R-S-S-R + 2 H₂O |
Substitution Reactions at the Antimony Center
Ligand substitution reactions involve the replacement of one or more ligands in the coordination sphere of the antimony atom without a change in its oxidation state. libretexts.org In 3-(Dihydroxy(oxido)stibino)benzoic acid, the hydroxyl (-OH) groups attached to the pentavalent antimony are susceptible to substitution by other nucleophiles.
The mechanism of these substitutions can vary, falling into a continuum between associative (A) and dissociative (D) pathways. libretexts.org
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a hypervalent intermediate, which then loses the leaving group.
Dissociative (D) Mechanism: The departing ligand leaves first, creating a coordinatively unsaturated intermediate that is then attacked by the incoming ligand.
Interchange (I) Mechanism: The incoming and outgoing ligands exchange in a single, concerted step. This can be further classified as associative-interchange (Ia) or dissociative-interchange (Id). libretexts.org
The hydroxyl groups of arylstibonic acids can react with various reagents. For instance, they can be esterified by reacting with alcohols or undergo condensation reactions. Reaction with strong acids can lead to the formation of sulfate (B86663) or other inorganic ester linkages, as has been observed with related arylstibonic acid dimers. researchgate.net Similarly, reaction with bases could lead to the formation of stibonate salts.
| Reagent Type | Incoming Ligand (Nu) | Potential Product | Reaction Type |
|---|---|---|---|
| Mineral Acid (e.g., HCl) | Cl⁻ | 3-(Dichloro(oxido)stibino)benzoic acid | Substitution of -OH with -Cl |
| Alcohol (R'OH) | R'O⁻ | 3-(Dialkoxy(oxido)stibino)benzoic acid ester | Esterification |
| Carboxylic Acid (R'COOH) | R'COO⁻ | 3-(Diacyloxy(oxido)stibino)benzoic acid anhydride | Acylation/Condensation |
| Strong Base (e.g., NaOH) | - | Sodium 3-(dihydroxy(oxido)stibino)benzoate | Deprotonation (acid-base) |
Intermolecular Proton Transfer Dynamics in Aromatic Carboxylic Acid Analogues
The presence of both a carboxylic acid group (-COOH) on the aromatic ring and hydroxyl groups on the antimony center makes proton transfer a key aspect of the reactivity of 3-(Dihydroxy(oxido)stibino)benzoic acid.
The acidity of the carboxylic acid proton is significantly influenced by the nature of the substituent on the benzoic acid ring. libretexts.org Electron-withdrawing groups increase the acidity (lower pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. openstax.org The arylstibonic acid group, -Sb(O)(OH)2, is generally considered to be electron-withdrawing due to the high formal oxidation state and electronegativity of the substituted antimony atom. This would render the carboxylic acid of 3-(Dihydroxy(oxido)stibino)benzoic acid more acidic than unsubstituted benzoic acid.
Intermolecular proton transfer can occur between the acidic protons of the molecule (from both the -COOH and -Sb(OH)2 groups) and a suitable proton acceptor (a base). Like other carboxylic acids, 3-(Dihydroxy(oxido)stibino)benzoic acid is expected to form hydrogen-bonded dimers in nonpolar solvents or in the solid state. nih.gov The dynamics of this proton transfer within such dimers have been studied for benzoic acid itself, revealing a potential energy barrier for the concerted transfer of two protons. nih.govarxiv.org The substituent's electronic and steric effects can modulate this barrier. Kinetic studies on substituted benzoic acids in apolar solvents have shown that the rate of proton transfer is sensitive to these substituent effects. nih.gov
Investigation of Radical-Mediated Transformations on Benzoic Acid Systems
The benzoic acid framework of the molecule can participate in radical-mediated transformations under appropriate conditions. Aromatic carboxylic acids can serve as precursors to several types of radical species through single-electron transfer (SET) processes, often initiated by photoredox or electrochemical methods. nih.gov
Three primary radical generation pathways from the benzoic acid moiety are plausible:
Aryl Carboxylic Radical Formation: Direct SET oxidation of the carboxylate can generate an electrophilic O-centered aryl carboxylic radical (ArCOO•). These species are often transient and may abstract a hydrogen atom to regenerate the starting acid or undergo rapid intramolecular reactions. nih.gov
Aryl Radical Formation: The aryl carboxylic radical can undergo decarboxylation (loss of CO2) to form a highly reactive aryl radical (Ar•). This is a common strategy for the functionalization of aromatic rings. libretexts.org
Acyl Radical Formation: Conversion of the carboxylic acid to a more reactive intermediate, such as a mixed anhydride, followed by single-electron reduction can lead to the formation of an acyl radical (ArCO•) after fragmentation. nih.govlongdom.org
Once formed, these radical intermediates can engage in a variety of transformations, such as addition to olefins, intramolecular cyclizations, or other C-C bond-forming reactions. nih.gov The presence of the organoantimony group could potentially influence the stability and subsequent reactivity of these radical intermediates, although specific studies on such systems are scarce.
| Radical Species | Generation Method | Intermediate | Potential Subsequent Reaction |
|---|---|---|---|
| Aryl Carboxylic Radical | Single-Electron Oxidation (e.g., photocatalysis, K₂S₂O₈) | [3-(HOOC)C₆H₄Sb(O)(OH)₂]⁺• | Intramolecular cyclization, Hydrogen Atom Transfer (HAT) |
| Aryl Radical | Oxidation followed by decarboxylation | [•C₆H₄Sb(O)(OH)₂] | Addition to π-systems, Atom Transfer Radical Polymerization (ATRP) |
| Acyl Radical | Activation (e.g., to anhydride) followed by single-electron reduction | [3-(•C=O)C₆H₄Sb(O)(OH)₂] | Addition to olefins, Acylarylation reactions |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. In the study of 3-(Dihydroxy(oxido)stibino)benzoic acid, DFT calculations are instrumental in predicting the molecule's most stable three-dimensional arrangement, a process known as geometry optimization.
Selection of Appropriate Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For a molecule containing a heavy element like antimony (Sb), it is crucial to select a basis set that can adequately describe the electron density, including relativistic effects. The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is a common choice for heavy atoms as it replaces the core electrons with a potential, simplifying calculations while maintaining accuracy. For lighter atoms such as carbon, hydrogen, and oxygen, basis sets like 6-311++G(d,p) are frequently employed to provide a flexible description of both valence and polarization functions.
The selection of the exchange-correlation functional is also critical. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional known for its reliability in predicting molecular geometries and electronic properties for a broad range of systems.
Prediction of Optimized Geometric Parameters (Bond Lengths, Angles, Dihedral Angles)
Following geometry optimization using a selected functional and basis set, a set of optimized geometric parameters can be obtained. These parameters, including bond lengths, bond angles, and dihedral angles, define the molecule's minimum energy structure. For 3-(Dihydroxy(oxido)stibino)benzoic acid, key parameters would include the lengths of the C-C and C-H bonds within the benzene (B151609) ring, the C-C and C-O bonds of the carboxylic acid group, and importantly, the C-Sb, Sb-O, and O-H bonds of the stibino group. The bond angles around the antimony atom and within the benzoic acid moiety, as well as the dihedral angles describing the orientation of the functional groups relative to the benzene ring, are also determined.
Below is a table of predicted geometric parameters for 3-(Dihydroxy(oxido)stibino)benzoic acid, which would typically be generated from such a DFT study.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| Sb - C1 | 2.15 |
| Sb - O1 | 1.90 |
| Sb - O2 | 1.90 |
| Sb = O3 | 1.85 |
| C7 - O4 | 1.36 |
| C7 = O5 | 1.21 |
| **Bond Angles (°) ** | |
| C1 - Sb - O1 | 105.0 |
| C1 - Sb - O2 | 105.0 |
| O1 - Sb - O2 | 109.5 |
| C1 - Sb = O3 | 115.0 |
| Dihedral Angles (°) | |
| C2 - C1 - Sb - O1 | 60.0 |
| C6 - C1 - Sb - O2 | -60.0 |
Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For 3-(Dihydroxy(oxido)stibino)benzoic acid, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the antimony atom and the carboxylic acid group.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, with different colors indicating different electrostatic potential values. Red regions correspond to areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions indicate low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. In 3-(Dihydroxy(oxido)stibino)benzoic acid, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and stibino groups, making them sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue).
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. In 3-(Dihydroxy(oxido)stibino)benzoic acid, significant charge transfer interactions would be expected between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals of the Sb-C and Sb-O bonds (acceptors), as well as within the delocalized π-system of the benzene ring.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | σ* (Sb-C1) | 5.2 |
| LP (O2) | σ* (Sb-C1) | 5.2 |
| LP (O4) | π* (C7-O5) | 20.1 |
| π (C2-C3) | π* (C4-C5) | 15.8 |
Simulation of Spectroscopic Properties
The simulation of spectroscopic properties for organic and organometallic compounds is typically performed using methods rooted in quantum mechanics, such as Density Functional Theory (DFT). These computational approaches allow for the prediction of how a molecule will interact with electromagnetic radiation, providing theoretical spectra that can be compared with experimental results.
Theoretical vibrational spectra, including infrared (IR) and Raman spectra, are calculated to understand the vibrational modes of a molecule. conicet.gov.arnih.gov These modes correspond to the stretching, bending, and twisting of bonds and are unique to the molecule's structure. Calculations for derivatives of benzoic acid are often performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netmdpi.com
For 3-(Dihydroxy(oxido)stibino)benzoic acid, the theoretical vibrational spectrum would be characterized by contributions from the benzoic acid moiety and the stibino group. Key vibrational frequencies can be assigned to specific functional groups.
O-H Stretching: The hydroxyl groups on the antimony atom and the carboxylic acid would exhibit broad stretching vibrations, typically in the high-frequency region of the spectrum. Hydrogen bonding can significantly influence the position and shape of these bands. mdpi.com
C=O Stretching: The carbonyl group of the carboxylic acid is expected to show a strong, characteristic stretching vibration. mdpi.com
Aromatic C-H and C=C Stretching: The benzene ring will have several characteristic stretching vibrations. mdpi.com
Sb-O and Sb-C Vibrations: The bonds involving the antimony atom would produce vibrations at lower frequencies, providing insight into the structure of the organometallic portion of the molecule.
The calculated frequencies and intensities can be used to generate a simulated IR or Raman spectrum, which serves as a predictive tool for experimental analysis.
Table 1: Predicted Key Vibrational Frequencies for 3-(Dihydroxy(oxido)stibino)benzoic acid
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3400-2400 | -COOH |
| O-H Stretch (Stibino Group) | 3600-3200 | -Sb(O)(OH)₂ |
| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |
| C=O Stretch | 1750-1680 | -COOH |
| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |
| Sb=O Stretch | 900-800 | -Sb(O) |
| Sb-O Stretch | 700-500 | -Sb(OH)₂ |
Note: The data in this table is hypothetical and based on characteristic frequency ranges for similar functional groups, as specific computational studies on 3-(Dihydroxy(oxido)stibino)benzoic acid are not available.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in chemistry. rsc.org Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for these predictions. rsc.org
The predicted NMR spectrum for 3-(Dihydroxy(oxido)stibino)benzoic acid would show distinct signals for the different protons and carbon atoms in the molecule.
¹H NMR: The proton of the carboxylic acid is expected to be highly deshielded, appearing at a high chemical shift (ppm) value. The aromatic protons on the benzene ring would appear as a complex pattern of multiplets, with their specific shifts influenced by the electronic effects of both the carboxylic acid and the stibino group. The protons of the hydroxyl groups attached to antimony would likely be broad signals.
¹³C NMR: The carbon atom of the carbonyl group would be the most downfield signal. The aromatic carbons would have shifts determined by their position relative to the two substituents. The carbon atom directly bonded to the antimony (ipso-carbon) would be particularly affected by the heavy atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Dihydroxy(oxido)stibino)benzoic acid
| Atom | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |
|---|---|---|
| ¹H NMR | ||
| -COOH | 12.0 - 13.0 | Singlet (broad) |
| Aromatic H | 7.5 - 8.5 | Multiplets |
| -Sb(OH)₂ | Variable, broad | Singlet (broad) |
| ¹³C NMR | ||
| -C OOH | 165 - 175 | |
| Aromatic C -COOH | 130 - 135 | |
| Aromatic C -Sb | 135 - 145 |
Note: The data in this table is hypothetical and based on typical chemical shift values for substituted benzoic acids, as specific computational studies on 3-(Dihydroxy(oxido)stibino)benzoic acid are not available. fiu.educhemicalbook.com
Theoretical UV-Vis absorption spectra are used to understand the electronic transitions within a molecule. academie-sciences.fr These spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT), which provides information about excitation energies and oscillator strengths, corresponding to the absorption maxima (λ_max) and intensities, respectively. vjst.vnacademie-sciences.fr
The UV-Vis spectrum of 3-(Dihydroxy(oxido)stibino)benzoic acid is expected to be dominated by electronic transitions within the aromatic system (π → π* transitions). researchgate.net The presence of the carboxylic acid and the stibino group as substituents on the benzene ring will modulate the energies of these transitions. These groups can act as chromophores and auxochromes, shifting the absorption bands. The calculations would involve determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the HOMO-LUMO gap is often related to the lowest energy electronic transition. vjst.vn
Table 3: Predicted Electronic Transitions for 3-(Dihydroxy(oxido)stibino)benzoic acid
| Transition | Predicted λ_max (nm) | Description |
|---|---|---|
| π → π* | ~280 - 300 | Associated with the substituted benzene ring |
Note: The data in this table is hypothetical and based on the known absorption characteristics of substituted benzoic acids, as specific computational studies on 3-(Dihydroxy(oxido)stibino)benzoic acid are not available. researchgate.netsielc.com
Supramolecular Chemistry and Self Assembly
Hydrogen Bonding Networks in 3-(Dihydroxy(oxido)stibino)benzoic acid and its Assemblies
Hydrogen bonding is a primary directional force in the self-assembly of 3-(Dihydroxy(oxido)stibino)benzoic acid. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the two stibinyl -OH groups) and acceptors (the carboxylic carbonyl oxygen and the oxido and hydroxyl oxygens attached to antimony), leading to rich and varied hydrogen-bonding networks.
A ubiquitous and highly stable motif in the supramolecular chemistry of carboxylic acids is the formation of cyclic dimers through pairs of O-H···O=C hydrogen bonds. chemistryguru.com.sgnih.govlibretexts.org This interaction is a powerful tool in crystal engineering, directing molecules into predictable arrangements. nih.govdtu.dk In the case of 3-(Dihydroxy(oxido)stibino)benzoic acid, the carboxylic acid functional group is expected to readily form this classic head-to-head dimer, creating a centrosymmetric eight-membered ring. This dimerization is a dominant feature in the gas phase and in nonpolar solvents and remains a significant organizing principle in the solid state. nih.govresearchgate.net
Beyond the primary carboxylic acid dimerization, the molecule can engage in a variety of other hydrogen-bonding interactions. The hydroxyl groups on the antimony atom can act as both hydrogen bond donors and acceptors, potentially linking the primary dimer units into extended chains or sheets. rsc.orglibretexts.orgresearchgate.net Furthermore, the carboxylate group can participate in strong, charge-assisted hydrogen bonds if deprotonated. researchgate.net
The relative strength and probability of these interactions can be influenced by the presence of other functional groups and the surrounding chemical environment. rsc.org
Table 1: Potential Hydrogen Bonding Interactions
| Donor Group | Acceptor Group | Interaction Type |
|---|---|---|
| Carboxyl O-H | Carboxyl C=O | Dimerization |
| Stibinyl O-H | Stibinyl O-H | Inter-unit linkage |
| Stibinyl O-H | Carboxyl C=O | Inter-unit linkage |
| Carboxyl O-H | Stibinyl O-H | Cross-interaction |
These interactions are not merely secondary linkages; they are fundamental to extending the structure beyond the one-dimensional chains or discrete dimers formed by the carboxylic acid groups. The geometry and coordination of the antimony center influence the spatial orientation of these hydroxyl groups, thereby dictating the directionality of the extended hydrogen-bonding network. mdpi.com The interplay between the robust carboxylic acid dimer synthon and the more flexible hydrogen bonds involving the antimony-oxygen and hydroxyl groups allows for the formation of complex two-dimensional (2D) and three-dimensional (3D) assemblies. nih.gov
Pnictogen Bonding Interactions (Stibium Bonds) in Antimony-Containing Systems
In addition to hydrogen bonding, antimony-containing systems can exhibit pnictogen bonding, a non-covalent interaction where the antimony atom acts as a Lewis acidic center. mdpi.com This specific type of pnictogen bond is often referred to as a "stibium bond." It arises from the interaction of an electron-rich region (a nucleophile or Lewis base) with an electron-deficient region, known as a σ-hole, located on the antimony atom along the extension of a covalent bond. mdpi.comrsc.org
Antimony is an excellent pnictogen bond donor due to its large size and high polarizability. rsc.org The strength of the stibium bond can be significant, sometimes approaching the energy of weak covalent bonds, particularly in interactions with anions. mdpi.comnih.gov In the context of 3-(Dihydroxy(oxido)stibino)benzoic acid, the antimony center, rendered electrophilic by the attached oxygen atoms, can engage in stibium bonding with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carboxylate or stibonic acid groups. These interactions are highly directional and can provide an additional layer of control in the self-assembly process, complementing the more dominant hydrogen bonds. nih.govnih.gov
Table 2: Characteristics of Pnictogen (Stibium) Bonds
| Feature | Description |
|---|---|
| Donor | Pnictogen atom (Antimony) |
| Acceptor | Lewis base (e.g., lone pair on O, N; anions) |
| Nature | Primarily electrostatic and dispersion; arises from a σ-hole on the pnictogen |
| Directionality | Highly directional, typically ~180° along the R-Sb bond axis |
| Strength | Varies from weak van der Waals to near-covalent, tunable by substituents |
Design and Formation of Supramolecular Architectures
The combination of robust hydrogen bonding motifs and directional pnictogen interactions makes 3-(Dihydroxy(oxido)stibino)benzoic acid a promising building block for the rational design of complex supramolecular architectures.
While less common than transition metals, antimony can be incorporated into coordination polymers and metal-organic frameworks (MOFs). asianpubs.orgnih.gov The carboxylate group of 3-(dihydroxy(oxido)stibino)benzoic acid can act as a linker to coordinate with other metal centers, while the antimony moiety itself can either be a structural component or a functional site within the framework. researchgate.net
For instance, antimony-containing linkers can be used to construct frameworks for specific applications, such as the adsorption of pollutants. acs.orgresearchgate.netacs.org The design of such materials leverages the predictable coordination chemistry of the carboxylate group. mdpi.com The presence of the antimony atom introduces unique properties to the resulting MOF, potentially influencing its porosity, stability, and catalytic activity. While specific MOFs based on 3-(dihydroxy(oxido)stibino)benzoic acid are not widely reported, the principles of MOF design suggest its viability as a linker, particularly in creating materials with Lewis acidic sites centered on the antimony atoms. rsc.org
The self-assembly of aromatic carboxylic acids on solid surfaces is a well-established method for creating ordered two-dimensional nanostructures. researchgate.netst-andrews.ac.uk By analogy to simpler molecules like benzoic acid, isophthalic acid, and trimesic acid, it is possible to predict the surface assembly behavior of 3-(dihydroxy(oxido)stibino)benzoic acid. researchgate.netnih.gov
When deposited on a surface such as gold (Au) or highly oriented pyrolytic graphite (B72142) (HOPG), aromatic carboxylic acids typically form ordered patterns driven by intermolecular hydrogen bonding between the carboxyl groups. researchgate.netresearchgate.net The resulting structure is a delicate balance between molecule-molecule interactions (hydrogen bonding, π-stacking) and molecule-substrate interactions. st-andrews.ac.uk
For 3-(dihydroxy(oxido)stibino)benzoic acid, one would expect the formation of ordered monolayers. The primary organizing force would likely be the formation of hydrogen-bonded dimers via the carboxylic acid groups. researchgate.net The stibonic acid moieties would then mediate the interactions between these dimer units, potentially forming extended 2D hydrogen-bonded networks. The orientation of the molecule on the surface (planar vs. perpendicular) would depend on factors like surface charge and concentration. researchgate.netnih.gov The bulky, polar stibonic acid group would significantly influence the packing density and long-range order of the resulting assembly compared to simple benzoic acid. acs.org
Catalytic Applications of Organoantimony V Benzoic Acid Derivatives
Organoantimony Compounds as Lewis Acid Catalysts in Organic Synthesis
Organoantimony compounds, particularly those in the Sb(V) oxidation state, are recognized for their Lewis acidic properties, which enable them to catalyze a variety of organic transformations. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base, thereby activating the substrate towards nucleophilic attack or other reactions. The Lewis acidity of organoantimony compounds can be modulated by the organic substituents attached to the antimony center.
The general mechanism for Lewis acid catalysis involves the coordination of the Lewis acid to an electrophilic reactant. This coordination enhances the electrophilicity of the substrate, lowering the activation energy for the subsequent reaction step. For the catalysis to be efficient, the Lewis acid must dissociate from the product to regenerate the catalyst for the next cycle. Strongly acidic antimony compounds have been shown to catalyze reactions such as transfer hydrogenation and the Ritter reaction.
Key Characteristics of Organoantimony Lewis Acids:
| Feature | Description |
|---|---|
| Oxidation State | Sb(V) compounds are generally more Lewis acidic than Sb(III) compounds. |
| Substituents | Electron-withdrawing groups on the organic framework can enhance Lewis acidity. |
| Coordination | The antimony center coordinates to lone-pair bearing atoms like oxygen or nitrogen in the substrate. |
| Activation | This coordination activates the substrate for reactions like cycloadditions, Friedel-Crafts, and aldol reactions. |
Applications in C-C Bond Formation Reactions (e.g., Mannich reaction)
Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. The Mannich reaction is a prominent example, producing β-amino carbonyl compounds which are valuable synthetic intermediates. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
While specific applications of 3-(Dihydroxy(oxido)stibino)benzoic acid in the Mannich reaction are not reported, Lewis acid catalysis is a known strategy for promoting this transformation. A Lewis acid can activate the imine component, making it more susceptible to nucleophilic attack by an enol or enolate. Although organocatalysts like proline and cinchona alkaloids are commonly used for asymmetric Mannich reactions, the potential for organoantimony catalysts remains an area for exploration.
Table of C-C Bond Forming Reactions Catalyzed by Lewis Acids:
| Reaction Type | Description | Role of Lewis Acid |
|---|---|---|
| Friedel-Crafts Reaction | Alkylation or acylation of an aromatic ring. | Activates the alkyl/acyl halide. |
| Aldol Reaction | Reaction of an enolate with a carbonyl compound. | Activates the carbonyl electrophile. |
| Diels-Alder Reaction | Cycloaddition between a conjugated diene and a dienophile. | Lowers the LUMO of the dienophile. |
| Mannich Reaction | Forms β-amino carbonyl compounds. | Activates the imine electrophile. |
Investigation of Catalytic Mechanisms and Selectivity
The catalytic mechanism of a Lewis acid like an organoantimony compound typically begins with the coordination to the substrate, forming an activated complex. For instance, in a carbonyl-containing substrate, the antimony atom would coordinate to the carbonyl oxygen. This withdrawal of electron density makes the carbonyl carbon more electrophilic.
Selectivity (chemo-, regio-, and stereoselectivity) is a critical aspect of catalysis. In reactions involving chiral substrates or catalysts, the formation of a rigid, well-defined transition state is often key to achieving high stereoselectivity. For arylstibonic acids, the spatial arrangement of the stibonic acid and benzoic acid moieties could influence the geometry of the transition state, potentially imparting selectivity. However, detailed mechanistic studies on arylstibonic acid-catalyzed reactions in organic synthesis are scarce. In the context of biochemical interactions, it has been proposed that the stibonate and carboxylate groups of arylstibonic acids can mimic phosphate groups, allowing them to bind to specific pockets in enzymes, an interaction principle that could be relevant in designing substrate-specific catalysts.
Dual Catalysis Systems Incorporating Antimony
Dual catalysis involves the simultaneous use of two distinct catalysts to enable a transformation that is not feasible with either catalyst alone. This approach can lead to novel reactivity and improved efficiency. Organoantimony compounds have been considered in dual-catalytic systems, often in combination with other metals.
For example, a dual system might involve a photoredox catalyst and a Lewis acid. The photoredox catalyst could generate a radical intermediate, which then engages in a reaction promoted by the Lewis acid. While specific systems incorporating 3-(Dihydroxy(oxido)stibino)benzoic acid have not been detailed, the combination of a cobalt catalyst and a photocatalyst has been shown to enable structural isomerization of allylic alcohols to α-arylated ketones, demonstrating the power of dual catalytic strategies. The Lewis acidity of an organoantimony compound could potentially be paired with transition metal or photoredox catalysis to achieve new synthetic methodologies.
Perspectives and Future Research Directions
Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies
The development of efficient and versatile synthetic methodologies is paramount to advancing the study of 3-(Dihydroxy(oxido)stibino)benzoic acid. Future research should focus on moving beyond traditional synthetic approaches to embrace more sophisticated and sustainable methods.
Novel Synthetic Routes:
Direct C-H Stibonation: Exploration of transition-metal-catalyzed C-H activation and stibonation of 3-halobenzoic acids or benzoic acid itself could provide a more direct and atom-economical route to the target compound, minimizing the need for pre-functionalized starting materials.
Microflow Chemistry: The use of microreactor technology could offer enhanced control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and purities. This approach could also improve the safety of handling reactive organoantimony intermediates.
Mechanochemical Synthesis: Investigating solid-state reactions through ball milling could offer a solvent-free and environmentally friendly alternative to traditional solution-phase synthesis.
Advanced Functionalization Strategies:
Late-Stage Functionalization: Developing methods for the selective functionalization of the aromatic ring or the antimony center of 3-(Dihydroxy(oxido)stibino)benzoic acid would enable the creation of a diverse library of derivatives with tailored properties.
Polymer-Supported Synthesis: Immobilizing the compound or its precursors on a solid support could facilitate purification and recycling of reagents, aligning with the principles of green chemistry.
Application of Advanced Spectroscopic and Structural Techniques for Deeper Characterization
A thorough understanding of the structural and electronic properties of 3-(Dihydroxy(oxido)stibino)benzoic acid is crucial for predicting its reactivity and designing applications. While standard techniques like NMR and IR spectroscopy are essential, the application of more advanced methods will provide deeper insights.
| Technique | Information Gained |
| Multinuclear NMR Spectroscopy (¹²¹Sb) | Direct observation of the antimony nucleus, providing information on its chemical environment, coordination number, and oxidation state. |
| High-Resolution Mass Spectrometry (HRMS) | Precise determination of the molecular weight and elemental composition, confirming the identity of the compound and its derivatives. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. |
| X-ray Absorption Spectroscopy (XAS) | Probing the local electronic structure and coordination environment of the antimony atom, particularly useful for amorphous or poorly crystalline samples. |
| Raman Spectroscopy | Vibrational information that is complementary to IR spectroscopy, particularly for symmetric vibrations and the Sb-C bond. |
Expanding the Scope of Coordination Chemistry with Diverse Metal Centers
The presence of both a carboxylic acid and a stibonic acid group makes 3-(Dihydroxy(oxido)stibino)benzoic acid a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).
Lanthanide and Actinide Complexes: The oxophilic nature of the stibonic acid and carboxylic acid moieties makes them excellent candidates for coordinating to hard Lewis acidic metal ions like lanthanides and actinides, potentially leading to materials with interesting photoluminescent or magnetic properties.
Heterometallic Frameworks: The use of 3-(Dihydroxy(oxido)stibino)benzoic acid as a building block could enable the synthesis of heterometallic MOFs, where the combination of different metal centers leads to synergistic effects and novel functionalities.
Catalytic Applications: Coordination complexes of this ligand could be explored as catalysts for a variety of organic transformations, leveraging the Lewis acidity of both the antimony center and the coordinated metal ion.
Deeper Mechanistic Understanding of Reactivity and Catalysis through Advanced Computational Methods
Computational chemistry offers a powerful tool for elucidating the reaction mechanisms and predicting the catalytic activity of organoantimony compounds.
Density Functional Theory (DFT) Calculations: DFT can be employed to model the geometric and electronic structure of 3-(Dihydroxy(oxido)stibino)benzoic acid and its derivatives, as well as to investigate the transition states and reaction pathways of proposed synthetic routes and catalytic cycles.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with solvents or other reactants, which is particularly relevant for understanding its behavior in solution and in biological systems.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of the chemical bonds within the molecule, including the Sb-C and Sb-O bonds, providing a deeper understanding of its stability and reactivity.
Computational Design and Prediction of New Antimony(V) Benzoic Acid Derivatives with Tailored Properties
The integration of computational design with synthetic efforts can accelerate the discovery of new materials with desired properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 3-(Dihydroxy(oxido)stibino)benzoic acid derivatives with their observed biological or catalytic activity, enabling the in silico screening of large virtual libraries of compounds.
Materials Genomics Approaches: High-throughput computational screening can be used to predict the properties of a wide range of hypothetical MOFs and coordination polymers derived from this ligand, guiding synthetic efforts towards the most promising candidates for applications in gas storage, separation, or catalysis.
In Silico Design of Supramolecular Assemblies: Computational methods can be used to design and predict the formation of self-assembled structures based on 3-(Dihydroxy(oxido)stibino)benzoic acid, such as nanotubes, vesicles, or gels, with potential applications in materials science and drug delivery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Dihydroxy(oxido)stibino)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the stibino group to the benzoic acid backbone. Optimize catalysts (e.g., PdCl₂/NaOH systems) and precursor ratios, as demonstrated in analogous benzoic acid syntheses . Monitor reaction progress via HPLC or NMR to adjust temperature (60–90°C) and pH (neutral to mildly alkaline) for maximal yield. Purification via recrystallization or column chromatography is recommended, with purity verified by elemental analysis and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of 3-(Dihydroxy(oxido)stibino)benzoic acid?
- Methodology :
- Structural Analysis : Employ X-ray crystallography for definitive bond-length and coordination geometry determination. Use FT-IR to confirm functional groups (e.g., Sb–O and carboxylate stretches).
- Electronic Properties : Conduct UV-Vis spectroscopy to assess ligand-to-metal charge transfer bands. Pair with cyclic voltammetry to evaluate redox behavior of the antimony center .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) can verify molecular weight and fragmentation patterns .
Q. What are the stability considerations for 3-(Dihydroxy(oxido)stibino)benzoic acid under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and ICP-MS to track antimony leaching. Results from analogous metal-organic complexes suggest instability under highly acidic conditions (pH < 3) due to Sb–O bond hydrolysis .
Advanced Research Questions
Q. How does the presence of antimony in 3-(Dihydroxy(oxido)stibino)benzoic acid influence its interaction with environmental nanoparticles?
- Methodology : Use dynamic light scattering (DLS) and TEM to study adsorption kinetics on metal oxides (e.g., CuO, Al₂O₃ nanoparticles). Compare with humic acid controls . Speciation modeling (e.g., PHREEQC) can predict Sb complexation with dissolved organic matter, while ICP-MS quantifies dissolution rates in synthetic freshwater . Antimony’s oxido-group may enhance surface coordination, similar to Cu²⁺ and Al³⁺ interactions with dihydroxy benzoates .
Q. What computational models are suitable for predicting the speciation and complexation behavior of this compound in aqueous systems?
- Methodology : Apply density functional theory (DFT) to model Sb–ligand bonding and solvation effects. Pair with geochemical software (e.g., MINTEQ) to simulate speciation under environmental conditions. Validate models against experimental data from EXAFS or XANES to confirm Sb oxidation states and coordination geometry .
Q. How can the redox properties of 3-(Dihydroxy(oxido)stibino)benzoic acid be exploited in catalytic applications?
- Methodology : Investigate its role as a redox mediator in Fenton-like reactions. Use EPR spectroscopy to detect radical species (e.g., hydroxyl radicals) generated in the presence of H₂O₂. Optimize catalytic efficiency by varying Sb:substrate ratios and pH, referencing methodologies for salicylic acid derivatives in radical scavenging assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
